molecular formula C17H12FN3O2S2 B492404 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide CAS No. 667910-46-5

4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide

Cat. No.: B492404
CAS No.: 667910-46-5
M. Wt: 373.4g/mol
InChI Key: RXKIWPKNCKHTKV-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a fluorine atom, an imidazo[2,1-b][1,3]thiazole ring, and a benzenesulfonamide group

Biochemical Analysis

Biochemical Properties

4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as protein kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes is primarily mediated through hydrogen bonding and hydrophobic interactions, leading to the modulation of enzyme activity and subsequent biochemical effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as MAP kinases and PI3K, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, it has been reported to inhibit the activity of certain protein kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biochemical activity for extended periods, making it suitable for prolonged experimental use .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. At lower doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of the dosage is essential when using this compound in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical activities . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the ring closure.

    Introduction of the Fluorine Atom: The fluorination step can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to ensure selective fluorination.

    Attachment of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
  • 4-chloro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
  • 4-methyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide

Uniqueness

4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S2/c18-13-3-7-15(8-4-13)25(22,23)20-14-5-1-12(2-6-14)16-11-21-9-10-24-17(21)19-16/h1-11,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKIWPKNCKHTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)NS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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